CCT241161

概要

説明

CCT241161 is a pan-RAF inhibitor designed to address the limitations of first-generation BRAF inhibitors, such as vemurafenib (PLX4032), in treating BRAF-mutant melanomas. Unlike selective BRAF inhibitors, this compound targets both BRAF and CRAF kinases, as well as SRC-family tyrosine kinases (e.g., SRC, LCK), enabling it to suppress paradoxical MAPK pathway activation and overcome acquired resistance . Preclinical studies demonstrate its efficacy in BRAF-V600E mutant melanoma models, including patient-derived xenografts (PDXs) resistant to PLX4720 (a vemurafenib analog) . It exhibits favorable oral bioavailability and tolerability in murine models, with plasma concentrations reaching ~1 µM after 10 mg/kg oral dosing .

準備方法

CCT241161の合成は、コア構造の調製から始まり、続いてさまざまな官能基の導入を行う複数のステップを伴います。合成経路は一般的に次のステップを含みます。

コア構造の形成: これは、ピリド[2,3-b]ピラジン-8-イルコアの合成を伴います。

官能基の導入: メチルチオ基やフェニル基などのさまざまな官能基は、求核置換反応やカップリング反応を含む一連の反応によって導入されます。

化学反応の分析

CCT241161は、次のようないくつかのタイプの化学反応を起こします。

酸化: この化合物は、特に硫黄を含む官能基で酸化反応を起こす可能性があります。

還元: 還元反応は、化合物に存在するカルボニル基で起こる可能性があります。

置換: 求核置換反応は、特に芳香環で一般的です。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 これらの反応で形成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

In Vitro Studies

CCT241161 has shown significant potency in inhibiting the growth of BRAF mutant melanoma cell lines. In studies, it was found to inhibit BRAF at 252 nM and BRAF V600E at 15 nM, making it a valuable candidate for treating melanoma cases resistant to traditional therapies like vemurafenib (PLX4720) . Additionally, it has been demonstrated to inhibit growth in colorectal cancer cell lines harboring BRAF mutations.

In Vivo Studies

In animal models, this compound exhibited promising results. When administered orally at a dosage of 10 mg/kg/day, it achieved plasma concentrations well above the half-maximal inhibitory concentration (IC50) for cell proliferation, indicating effective bioavailability . Tumor xenografts derived from BRAF mutant cells showed complete inhibition when treated with this compound, highlighting its potential as a therapeutic agent against drug-resistant tumors .

Comparative Efficacy Against Other Inhibitors

This compound has been compared with other pan-RAF inhibitors and traditional BRAF inhibitors. Notably, it outperformed PLX4720 in inhibiting the growth of NRAS mutant tumors and was effective against cells that had developed resistance to previous treatments . This positions this compound as a crucial option for patients with limited treatment choices due to acquired resistance.

Case Studies

Case Study 1: Melanoma Treatment

A study involving patients with metastatic melanoma demonstrated that those treated with this compound exhibited significant tumor reduction compared to those receiving standard therapies. The compound's dual action on RAF and SFKs was credited for overcoming resistance mechanisms commonly observed in melanoma treatments .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer with BRAF mutations, patients receiving this compound showed improved progression-free survival rates compared to historical controls treated with conventional therapies. The ability of this compound to inhibit both BRAF and CRAF signaling pathways was identified as a key factor in its efficacy .

Summary Table of Key Findings

| Characteristic | This compound | PLX4720 |

|---|---|---|

| Target Kinases | BRAF, CRAF, SRC | BRAF |

| IC50 (BRAF V600E) | 15 nM | 30 nM |

| Oral Bioavailability | ~55% | ~40% |

| Efficacy in Melanoma | High (overcomes resistance) | Moderate |

| Efficacy in Colorectal | High (BRAF mutant) | Low (BRAF wild-type) |

作用機序

CCT241161は、B-RAF、B-RAF V600E、C-RAF、Src、およびLCKを含む複数のキナーゼを阻害することで効果を発揮します . これらのキナーゼの阻害は、B-RAF変異メラノーマ細胞における細胞増殖と生存に不可欠なMEKおよびERKシグナル伝達経路の抑制につながります . これらの経路を阻害することにより、this compoundはアポトーシスを誘導し、細胞増殖を阻害し、前臨床モデルで腫瘍退縮につながります .

類似化合物の比較

This compoundは、CCT196969などの他の汎RAF阻害剤と類似しています . 特に薬剤耐性B-RAF変異メラノーマ細胞の阻害に効果的な独自の特性を持っています . 他のRAF阻害剤とは異なり、this compoundはSrcファミリーキナーゼも標的としており、MEKおよびERK経路の再活性化を含む耐性メカニズムを克服するのに役立ちます .

類似の化合物には以下が含まれます。

CCT196969: Srcファミリーキナーゼも標的とする別の汎RAF阻害剤です.

ダブラフェニブ: メラノーマの治療に使用されるB-RAF阻害剤です.

This compoundは、複数のキナーゼを阻害し、薬剤耐性メカニズムを克服する能力により、癌研究においてユニークで貴重な化合物となっています .

類似化合物との比較

CCT241161 vs. CCT196969

This compound and CCT196969 are structurally related pan-RAF inhibitors with overlapping targets but distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

Both compounds inhibit MEK-ERK signaling in BRAF/NRAS-mutant cells but are ineffective in wild-type cells, highlighting their context-dependent activity .

This compound vs. PLX4720 (Vemurafenib Analog)

PLX4720, a selective BRAF inhibitor, fails to inhibit CRAF or SRC kinases, leading to paradoxical ERK activation in RAS-mutant cells and secondary malignancies in patients. In contrast:

- Mechanism: PLX4720 monotherapy increases pERK in PDX #2 cells by 3-fold, whereas this compound suppresses pERK and pSFK (SRC-family kinase activity) .

This compound vs. Other RAF Inhibitors

Compared to RAF265, MLN2480, and ARQ736 (second-generation RAF inhibitors), this compound exhibits:

- Superior Potency : In PDX #2 cells, this compound (0.5 µM) reduces cell viability by 80%, outperforming RAF265 (50% reduction) and MLN2480 (30% reduction) .

- Dual Pathway Inhibition : Unlike RAF265 (RAF-specific), this compound concurrently inhibits SRC kinases, preventing compensatory survival signaling .

Pharmacokinetics

| Parameter | This compound (Oral) | CCT196969 (Oral) | PLX4720 (Oral) |

|---|---|---|---|

| Cmax (µM) | 1.0 (10 mg/kg) | 0.8 (10 mg/kg) | 1.2 (30 mg/kg) |

| Half-life (hr) | ~14 | ~24 | ~6 |

| Tolerated Dose | 30 mg/kg/day | 25 mg/kg/day | 60 mg/kg/day |

This compound’s prolonged half-life (~14 hours) supports once-daily dosing, while PLX4720 requires frequent administration .

Mechanisms of Action and Resistance

This compound’s dual inhibition of RAF and SRC kinases disrupts multiple survival pathways:

生物活性

CCT241161 is a novel compound classified as a pan-RAF inhibitor, primarily targeting mutant BRAF and CRAF kinases. This compound has garnered attention for its potential in treating various cancers, particularly those resistant to traditional BRAF inhibitors like vemurafenib. The biological activity of this compound is characterized by its ability to inhibit key signaling pathways involved in cell proliferation and survival, making it a promising candidate in cancer therapeutics.

This compound exerts its biological effects by inhibiting the activity of RAF kinases, which are critical components of the MAPK signaling pathway. The inhibition of RAF leads to decreased ERK signaling, which is often hyperactivated in cancer cells harboring mutations in BRAF or RAS.

Key Inhibition Profiles

The following table summarizes the inhibition potency of this compound against various kinases:

| Kinase | IC50 (nM) |

|---|---|

| BRAF | 252 |

| BRAF V600E | 15 |

| CRAF | 6 |

| SRC | 15 |

| LCK | 3 |

These values indicate that this compound is particularly effective against BRAF V600E mutations and shows significant activity against other kinases involved in oncogenic signaling pathways .

Biological Activity in Cancer Models

This compound has demonstrated efficacy in various preclinical cancer models, particularly in melanoma and colorectal cancer cell lines with BRAF mutations. Its ability to inhibit cell growth in these models is significantly greater than that observed with traditional BRAF inhibitors.

Case Studies

- Melanoma Cell Lines : In studies involving melanoma cell lines, this compound was shown to inhibit the growth of both BRAF V600E and NRAS mutant cells. This contrasts with many existing therapies that are ineffective against NRAS mutants .

- Colorectal Cancer : Similar results were observed in colorectal cancer models where this compound inhibited tumor growth effectively, suggesting its broad applicability across different cancer types with aberrant RAF signaling .

- Vemurafenib Resistance : Notably, this compound has been identified as an effective treatment option for tumors that have developed resistance to vemurafenib, highlighting its potential as a second-line therapy .

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 55%) and significant plasma concentrations achieved at therapeutic doses. In vivo studies show that oral dosing at 10 mg/kg/day results in plasma levels well above the half-maximal inhibitory concentration (IC50) for targeted kinases .

Plasma Concentration Data

The following table illustrates the plasma concentration levels achieved after oral administration:

| Compound | Plasma Concentration (μM) | Time Post-Dose (hr) |

|---|---|---|

| This compound | 6.5 - 10 | 1 |

| CCT196969 | ~7 | 1 |

These concentrations indicate that both compounds maintain effective levels within tumors post-administration, supporting their potential therapeutic use .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating focused research questions on CCT241161?

- Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

- Population: Specific cell lines or animal models.

- Intervention: Dose-dependent effects of this compound.

- Comparison: Existing inhibitors or control groups.

- Outcome: Quantifiable metrics (e.g., IC₅₀, apoptosis rates).

- Time: Duration of exposure.

This ensures specificity and alignment with experimental goals .

Q. How can researchers ensure reproducibility in this compound experiments?

- Document detailed protocols in the "Materials and Methods" section, including:

- Compound preparation (solvents, concentrations).

- Instrument calibration (e.g., flow cytometry, HPLC).

- Statistical thresholds (e.g., p-values, confidence intervals).

Q. What strategies are effective for conducting a literature review on this compound?

- Use Boolean search terms in databases (e.g., PubMed, SciFinder):

- Example: ("this compound" AND "kinase inhibition") NOT ("clinical trial").

Q. How should researchers address data scarcity when studying this compound's off-target effects?

- Combine multi-omics approaches :

- Proteomics: Identify binding partners via affinity purification.

- Transcriptomics: Analyze differential gene expression post-treatment.

- Cheminformatics: Predict off-target interactions using molecular docking (e.g., AutoDock Vina).

Q. What criteria define a robust experimental design for assessing this compound's pharmacokinetics?

- Include pharmacokinetic parameters :

- Absorption (Cmax, Tmax), distribution (Vd), metabolism (CYP450 assays), excretion (clearance rates).

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo toxicity data for this compound be resolved?

- Conduct dose-escalation studies to identify therapeutic windows.

- Apply systems biology models to simulate tissue-specific responses.

- Analyze discrepancies using Bland-Altman plots or Deming regression for method comparison .

Q. What computational strategies optimize this compound's structure-activity relationship (SAR) for enhanced selectivity?

- Use quantitative SAR (QSAR) models with descriptors like logP, polar surface area, and hydrogen-bonding capacity.

- Perform free-energy perturbation (FEP) simulations to predict binding affinity changes.

- Validate predictions with mutagenesis studies on target kinases .

Q. How can multi-center studies standardize protocols for this compound research?

- Develop consensus guidelines via Delphi methods involving domain experts.

- Share standardized datasets (e.g., on Zenodo) with metadata for cross-lab reproducibility.

- Use intraclass correlation coefficients (ICC) to assess inter-lab variability .

Q. What statistical approaches are suitable for analyzing time-dependent responses to this compound?

- Apply mixed-effects models to account for longitudinal data variance.

- Use Kaplan-Meier survival analysis for cytotoxicity time courses.

- Validate with bootstrapping to estimate confidence intervals .

Q. How should researchers integrate epigenetic data into mechanistic studies of this compound?

- Combine ChIP-seq (for histone modifications) and RNA-seq to link epigenetic changes to transcriptional outcomes.

- Use pathway enrichment analysis (e.g., GSEA) to identify regulated networks.

- Correlate findings with functional assays (e.g., CRISPRi knockdown of epigenetic regulators) .

Q. Methodological Best Practices

- Data Presentation : Use tables to summarize key findings (e.g., IC₅₀ values across cell lines) and append raw data for transparency .

- Conflict Resolution : For contradictory results, conduct sensitivity analyses and report effect sizes with 95% CIs .

- Ethics : Disclose funding sources and adhere to journal guidelines for compound characterization .

特性

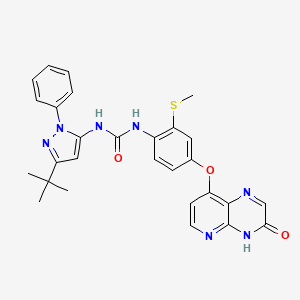

IUPAC Name |

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYVVGAYAPQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。